molecular formula C22H28N2O3Si2 B3325474 Dirocaftor CAS No. 2137932-23-9

Dirocaftor

Cat. No. B3325474
M. Wt: 424.6 g/mol
InChI Key: TYQIFWXBQYAKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dirocaftor is a small molecule drug that is currently under investigation . It is also known by the external ID PTI-808 . The drug is being studied in clinical trials, including NCT03251092, which is designed to assess the safety, tolerability, and pharmacokinetics of PTI-808 in healthy volunteers and in adults with Cystic Fibrosis .

Safety And Hazards

As Dirocaftor is still under investigation, comprehensive safety and hazard information may not be available. Clinical trials are designed to assess these aspects, and the results of these trials would provide valuable information about the drug’s safety profile .

Future Directions

The future directions of Dirocaftor largely depend on the outcomes of ongoing and future clinical trials. As of my last update, Dirocaftor is under investigation in clinical trials, including a study designed to assess its safety, tolerability, and pharmacokinetics in healthy volunteers and in adults with Cystic Fibrosis .

properties

IUPAC Name

N-[5-hydroxy-2,4-bis(trimethylsilyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3Si2/c1-28(2,3)19-12-20(29(4,5)6)18(25)11-17(19)24-22(27)15-13-23-16-10-8-7-9-14(16)21(15)26/h7-13,25H,1-6H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQIFWXBQYAKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dirocaftor

CAS RN

2137932-23-9
Record name Dirocaftor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2137932239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dirocaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIROCAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G3T6M1AS9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dirocaftor
Reactant of Route 2
Reactant of Route 2
Dirocaftor
Reactant of Route 3
Dirocaftor
Reactant of Route 4
Dirocaftor
Reactant of Route 5
Reactant of Route 5
Dirocaftor
Reactant of Route 6
Dirocaftor

Citations

For This Compound
37
Citations
IA Silva, AS Ramalho, AM Vonk… - Pediatric …, 2020 - lirias.kuleuven.be
FIRST RESULTS OF THE HIT-CF ORGANOID STUDY: EX VIVO FORSKOLIN-INDUCED SWELLING RESPONSE TO THE CFTR POTENTIATOR DIROCAFTOR, CORRECTOR …
Number of citations: 0 lirias.kuleuven.be
DG Downey, I Fajac, P Flume, M O'Carroll… - PEDIATRIC …, 2020 - lirias.kuleuven.be
EVALUATION OF COMBINATIONS OF THE CFTR POTENTIATOR DIROCAFTOR, CORRECTOR POSENACAFTOR AND AMPLIFIER NESOLICAFTOR IN CF SUBJECTS WITH …
Number of citations: 0 lirias.kuleuven.be
E Dreano, PR Burgel, A Hatton… - European …, 2023 - Eur Respiratory Soc
Background Around 20% of people with cystic fibrosis (pwCF) do not have access to the triple combination elexacaftor/tezacaftor/ivacaftor (ETI) in Europe because they do not carry the …
Number of citations: 2 erj.ersjournals.com
O Laselva, L Guerra, S Castellani, M Favia… - Pulmonary …, 2022 - Elsevier
… Sweat chloride concentration in homozygous subjects receiving dirocaftor, posenacaftor and … No further studies of these compounds (dirocaftor, posenacaftor and nesolicaftor) are …
Number of citations: 25 www.sciencedirect.com
JA Reihill, LEJ Douglas, SL Martin - Genes, 2021 - mdpi.com
Cystic fibrosis (CF) is a life-limiting genetic disorder caused by loss-of-function mutations in the gene which codes for the CF transmembrane conductance regulator (CFTR) Cl − channel…
Number of citations: 8 www.mdpi.com
DG Downey, I Fajac, P Flume, M O'Carroll… - Journal of Cystic …, 2020 - Elsevier
Number of citations: 3
P van Mourik, M Bierlaagh, A Vonk… - Journal of Cystic …, 2020 - Elsevier
Number of citations: 0
M Ensinck, L De Keersmaecker, M Nijs… - Journal of Cystic …, 2020 - Elsevier
Number of citations: 0
SY Graeber, P van Mourik, AM Vonk, S Hirtz… - Journal of Cystic …, 2020 - Elsevier
Number of citations: 0
A Santo Ramalho, S Cuyx, M Boon, L Dupont… - Journal of Cystic …, 2020 - Elsevier
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.